molecular formula C21H27N3O3 B6776636 N-[1-(2-morpholin-4-ylethyl)-5-oxopyrrolidin-3-yl]-7,8-dihydronaphthalene-2-carboxamide

N-[1-(2-morpholin-4-ylethyl)-5-oxopyrrolidin-3-yl]-7,8-dihydronaphthalene-2-carboxamide

Cat. No.: B6776636
M. Wt: 369.5 g/mol
InChI Key: VIOPLGCPGZQWTD-UHFFFAOYSA-N
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Description

N-[1-(2-morpholin-4-ylethyl)-5-oxopyrrolidin-3-yl]-7,8-dihydronaphthalene-2-carboxamide is a complex organic molecule with potential applications across multiple scientific fields including chemistry, biology, medicine, and industry. This compound exhibits a unique structure that features a morpholine ring, a pyrrolidine ring, and a dihydronaphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-[1-(2-morpholin-4-ylethyl)-5-oxopyrrolidin-3-yl]-7,8-dihydronaphthalene-2-carboxamide, the following synthetic route can be employed:

  • Formation of the Pyrrolidinone Ring: : Start with the cyclization of a suitable amino acid derivative to yield the pyrrolidinone intermediate.

  • Introduction of the Morpholine Moiety: : Use a nucleophilic substitution reaction where the intermediate is reacted with morpholine under anhydrous conditions.

  • Attachment of the Dihydronaphthalene Group: : Employ a Friedel-Crafts acylation reaction to introduce the dihydronaphthalene moiety into the compound.

Industrial Production Methods

For industrial-scale production, this compound can be synthesized using a continuous flow process:

  • Raw Material Preparation: : Secure high-purity starting materials.

  • Continuous Flow Reactor: : Utilize a continuous flow reactor to optimize reaction conditions and enhance yield.

  • Purification and Isolation: : Employ chromatography and crystallization techniques to purify the final product.

Chemical Reactions Analysis

N-[1-(2-morpholin-4-ylethyl)-5-oxopyrrolidin-3-yl]-7,8-dihydronaphthalene-2-carboxamide undergoes several types of chemical reactions:

  • Oxidation: : The compound can be oxidized using agents like hydrogen peroxide, forming various oxygenated derivatives.

  • Reduction: : It can be reduced in the presence of reducing agents like lithium aluminum hydride to yield simplified forms.

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups to modify the compound.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution conditions: : Anhydrous solvents and catalysts like sulfuric acid.

Major Products: : The oxidation yields oxygenated derivatives; reduction can produce simplified structures while substitution yields various functionalized analogs.

Scientific Research Applications

This compound finds applications in various research fields:

  • Chemistry: : Utilized as a building block in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor.

  • Medicine: : Explored for its pharmaceutical properties, particularly in targeting specific pathways in disease models.

  • Industry: : Employed as an intermediate in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

N-[1-(2-morpholin-4-ylethyl)-5-oxopyrrolidin-3-yl]-7,8-dihydronaphthalene-2-carboxamide exerts its effects through interaction with specific molecular targets. The morpholine ring enables it to bind to enzyme active sites, inhibiting their function. The dihydronaphthalene group plays a role in stabilizing the compound's interaction with cellular membranes, while the pyrrolidine ring aids in the compound's overall stability and reactivity.

Comparison with Similar Compounds

Compared to other morpholine-containing compounds, N-[1-(2-morpholin-4-ylethyl)-5-oxopyrrolidin-3-yl]-7,8-dihydronaphthalene-2-carboxamide stands out due to its unique dihydronaphthalene moiety and complex ring structure, which confer unique biochemical properties.

Similar Compounds

  • Morpholine derivatives: : N-methylmorpholine, N-ethylmorpholine.

  • Pyrrolidine derivatives: : Pyrrolidine, N-acylpyrrolidines.

  • Naphthalene derivatives: : 1,2-Dihydronaphthalene, naphthalene-2-carboxylic acid.

This unique compound offers promising opportunities across various fields, showcasing the multifaceted nature of advanced organic synthesis.

Properties

IUPAC Name

N-[1-(2-morpholin-4-ylethyl)-5-oxopyrrolidin-3-yl]-7,8-dihydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c25-20-14-19(15-24(20)8-7-23-9-11-27-12-10-23)22-21(26)18-6-5-16-3-1-2-4-17(16)13-18/h1,3,5-6,13,19H,2,4,7-12,14-15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOPLGCPGZQWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)C=CC(=C2)C(=O)NC3CC(=O)N(C3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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